N-Ethyl valacyclovir
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHBUGXDSIJIM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346747-69-0 | |
| Record name | N-Ethyl valacyclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL VALACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71249I839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of N Ethyl Valacyclovir
Established Synthetic Routes for N-Alkyl Valacyclovir (B1662844) Compounds
The preparation of N-alkyl valacyclovir compounds, such as N-ethyl valacyclovir, generally involves a multi-step process that starts from a protected valacyclovir intermediate. google.comgoogle.com
N-Arylmethoxycarbonyl Valacyclovir Compounds as Intermediates
A common strategy for synthesizing N-alkyl valacyclovir derivatives employs N-arylmethoxycarbonyl-protected valacyclovir compounds as starting materials. google.comgoogle.com A frequently used protecting group is the carbobenzyloxy (Cbz) group. This protecting group is introduced to the amino group of the L-valine portion of valacyclovir. The use of an N-arylmethoxycarbonyl protecting group, such as Cbz, is crucial for directing the subsequent alkylation reaction to the desired nitrogen atom and preventing unwanted side reactions. thepharmajournal.comtotal-synthesis.com
The general structure of these intermediates involves an arylmethoxycarbonyl group attached to the nitrogen of the valine ester. Examples of the aryl group (Ar) in N-arylmethoxycarbonyl include phenyl, 4-chlorophenyl, or 4-methoxyphenyl. google.com
N-Alkylation Reactions Utilizing Alkyl Iodides or Alkyl Mesylates
The key step in the synthesis is the N-alkylation of the protected valacyclovir intermediate. This is typically achieved by reacting the N-arylmethoxycarbonyl valacyclovir compound with an alkylating agent in the presence of a strong base. google.comgoogle.com For the synthesis of this compound, ethyl iodide is a common alkylating agent. thepharmajournal.com Alternatively, alkyl mesylates (ROMs) or tosylates (ROTs) can be used. google.comgoogle.com
The reaction is generally carried out in an ether solvent, such as glycol dimethyl ether or diethylene glycol dimethyl ether, with sodium hydride (NaH) serving as the base. google.comgoogle.com The base deprotonates the nitrogen of the carbamate, forming a nucleophile that then attacks the alkylating agent. The reaction temperature is carefully controlled, typically ranging from -20 to 80 °C. google.com
| Reactant | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| N-Cbz-L-Valine | Ethyl Iodide | Sodium Hydride | Tetrahydrofuran/Dimethylformamide | N-Cbz-N-ethyl-L-valine ethyl ester |
| N-Arylmethoxycarbonyl valacyclovir | Alkyl Iodide (e.g., ethyl iodide) | Sodium Hydride | Ether solvent | N-Alkyl-N-arylmethoxycarbonyl valacyclovir |
| N-Arylmethoxycarbonyl valacyclovir | Alkyl Mesylate | Sodium Hydride | Ether solvent | N-Alkyl-N-arylmethoxycarbonyl valacyclovir |
Deprotection Strategies for N-Arylmethoxycarbonyl Groups
Following N-alkylation, the arylmethoxycarbonyl protecting group must be removed to yield the final N-alkyl valacyclovir compound. A standard method for the deprotection of groups like the Cbz group is catalytic hydrogenolysis. thepharmajournal.comgoogle.comgoogle.com
This process typically involves reacting the N-alkylated intermediate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. google.comtotal-synthesis.com The reaction is usually conducted in an alcoholic solvent at temperatures between 0 and 50 °C and hydrogen pressures of 0.1 to 0.3 MPa. google.com Alternative methods include using Raney nickel as the catalyst with H₂ or using ammonium (B1175870) formate (B1220265) with either palladium on carbon or Raney nickel. google.com
Formation of Hydrochloride Salts of this compound
To improve stability and solubility, this compound is often converted into its hydrochloride salt. google.comgoogle.com This is achieved by treating the deprotected this compound with hydrochloric acid. google.com The concentration of the hydrochloric acid used is typically in the range of 6 to 12 mol/mL. google.com The final product can then be isolated and purified. thepharmajournal.com
Challenges in the Synthesis of Sterically Hindered N-Alkyl Valacyclovir Derivatives
A significant challenge in the synthesis of N-alkyl valacyclovir derivatives is steric hindrance. google.com The valine residue itself is sterically bulky, which can impede the N-alkylation reaction, especially when larger alkyl groups are being introduced. google.comresearchgate.net Traditional N-alkylation methods that work well for less sterically hindered amino acids may result in low yields or fail altogether when applied to N-arylmethoxycarbonyl valacyclovir compounds. google.com
The development of synthetic routes using specific ether solvents and strong bases like sodium hydride has been crucial in overcoming these steric challenges and enabling the efficient production of even sterically hindered N-alkyl valacyclovir derivatives. google.comgoogle.com
Potential Side Reactions and Impurity Formation during Valacyclovir Synthesis Leading to this compound
This compound is recognized as a potential impurity that can arise during the manufacturing process of valacyclovir. google.comontosight.ai Its formation can occur through side reactions, particularly if there are residual reagents or solvents from previous synthetic steps. For instance, the presence of ethylating agents, which might be impurities in the starting materials or solvents, could lead to the unintended N-ethylation of valacyclovir or its intermediates.
One documented pathway for the formation of this compound as an impurity involves the N-ethylation of N-Carbobenzyloxy-L-Valine with ethyl iodide in the presence of a base like sodium hydride. thepharmajournal.com This ethylated intermediate can then be carried through the subsequent reaction steps, ultimately leading to the formation of this compound in the final product. thepharmajournal.com The European Pharmacopoeia lists this compound as a specified impurity in valacyclovir hydrochloride, highlighting the regulatory importance of controlling its levels. ontosight.ai
Physicochemical Characterization and Analytical Methodologies for N Ethyl Valacyclovir
Spectroscopic and Chromatographic Techniques for Compound Identification
A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and structural confirmation of N-Ethyl valacyclovir (B1662844).
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of N-Ethyl valacyclovir. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.
In a study detailing the synthesis and characterization of valacyclovir impurities, the ¹H NMR spectrum of this compound (referred to as Impurity D) was recorded in a deuterium (B1214612) oxide (D₂O) solvent. The key chemical shifts confirm the presence of the N-ethyl group and other structural features. thepharmajournal.com
Table 1: ¹H NMR Spectral Data for this compound in D₂O
| Proton Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Guanine (B1146940) Ring Proton | 8.5 | Singlet |
| Methylene linked to ester | 4.35 | Multiplet |
| N-methylene | 3.10 | Multiplet |
| Methyl of N-ethyl group | 1.2 | Triplet |
| Isopropyl group CH₃ | 0.83 and 0.88 | Double Doublets |
Data sourced from The Pharma Innovation Journal. thepharmajournal.com
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The technique provides a precise mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound (Impurity D), the protonated molecular ion [M+H]⁺ is observed as the base peak at m/z 353, which is consistent with its chemical formula C₁₅H₂₄N₆O₄ and a molecular weight of 352.4 g/mol . thepharmajournal.comnih.gov
Table 2: Mass Spectrometry Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) | Significance |
|---|---|---|
| [M+H]⁺ | 353 | Protonated Molecular Ion |
Data sourced from The Pharma Innovation Journal. thepharmajournal.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound shows characteristic absorption bands that confirm its chemical structure. Specifically, the presence of strong C=O stretching vibrations is indicative of the ester and amide functional groups. thepharmajournal.com
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1728 | C=O Stretching (Ester) |
| 1633 | C=O Stretching (Amide) |
Data sourced from The Pharma Innovation Journal. thepharmajournal.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of valacyclovir and quantifying its related substances, including this compound. daicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed for this purpose. These methods typically utilize a C18 or C8 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). derpharmachemica.comiosrjournals.org
While specific methods dedicated solely to this compound are part of broader impurity profiling, the principles are well-established. For instance, a validated RP-HPLC method for valacyclovir used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.5), acetonitrile, and methanol (70:20:10 v/v) at a flow rate of 0.5 mL/min, with UV detection at 244 nm. derpharmachemica.com Such a system would be optimized to ensure adequate resolution between valacyclovir, this compound, and other impurities. The method validation would confirm its suitability for accurate quantification. derpharmachemica.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying trace-level impurities. An LC-MS method developed for other valacyclovir impurities (G and S) utilized an Ascentis Express C18 column with a gradient elution of 0.01M ammonium (B1175870) formate (B1220265) buffer and acetonitrile. ijpsr.comijpsr.com The mass spectrometer was operated in multiple ion monitoring mode to selectively detect the impurities. ijpsr.comijpsr.com A similar LC-MS approach would be highly effective for the definitive profiling and quantitation of this compound, offering lower detection and quantification limits than HPLC-UV.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Development and Validation of Analytical Methods for Detection in Complex Matrices (e.g., Reaction Mixtures, Biological Samples)
The development and validation of analytical methods are critical to ensure reliable detection and quantification of this compound in complex matrices such as manufacturing reaction mixtures or biological fluids. These validation studies are performed according to international guidelines, such as those from the International Council for Harmonisation (ICH).
For reaction mixtures, a method's specificity is paramount to ensure that this compound can be quantified in the presence of starting materials, intermediates, and other related by-products. Validation would involve demonstrating the method's accuracy, precision, linearity, and range. nih.gov
For detection in biological samples like human plasma, which is relevant for understanding the behavior of any impurities, a highly sensitive and selective method like LC-MS/MS is typically required. researchgate.net Method development would involve optimizing sample extraction, often using protein precipitation or solid-phase extraction, to remove matrix interferences. researchgate.net Validation for a bioanalytical method includes establishing parameters such as:
Linearity: The range over which the response is directly proportional to the concentration. For valacyclovir in plasma, linearity has been established in ranges like 50-2000 ng/mL.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For other valacyclovir impurities, LOQ values have been determined in the parts-per-million (ppm) range. ijpsr.compnrjournal.com For valacyclovir in plasma, an LOQ of 50 ng/mL has been reported for an HPLC method.
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples) to ensure the method provides true and reproducible results.
Recovery: The efficiency of the sample extraction process.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
These validated methods are essential for quality control in pharmaceutical manufacturing and for non-clinical research purposes.
Pharmacological Profile and Mechanistic Studies of N Ethyl Valacyclovir Preclinical Focus
Prodrug Concept and Enzymatic Activation of Valacyclovir (B1662844) Analogs
The prodrug approach is a fundamental strategy in pharmaceutical sciences to overcome undesirable properties of drug molecules, such as poor oral absorption. innovareacademics.in By chemically modifying an active drug, a prodrug is formed, which is an inactive compound that is converted into the active form within the body through enzymatic or chemical transformation. innovareacademics.in Valacyclovir is a prodrug of acyclovir (B1169), designed to improve its oral bioavailability, which is only 15-30% for acyclovir itself. fortunejournals.com The addition of the L-valine ester to acyclovir results in valacyclovir, a compound that is more readily absorbed from the gastrointestinal tract. researchgate.netnih.gov
The conversion of valacyclovir to its active form, acyclovir, is a rapid and extensive process that occurs after oral administration. google.comdrugbank.com This bioactivation is primarily mediated by esterase enzymes present in the gut wall and the liver. wikipedia.orggoogle.com A specific enzyme, identified as valacyclovir hydrolase (also known as biphenyl (B1667301) hydrolase-like protein or BPHL), plays a crucial role in this hydrolytic conversion. nih.govasm.org
Studies have shown that valacyclovir hydrolase, a serine hydrolase, catalyzes the hydrolysis of the L-valine ester, releasing acyclovir and the amino acid L-valine. nih.govnih.gov This enzymatic action is highly efficient, with approximately 99% of an oral dose of valacyclovir being converted to acyclovir. google.com The rapid first-pass metabolism ensures that high systemic concentrations of acyclovir are achieved, which is essential for its antiviral efficacy. fortunejournals.comresearchgate.net The substrate specificity of valacyclovir hydrolase is a key factor in the successful design of amino acid ester prodrugs. nih.gov
Table 1: Enzymes Involved in Valacyclovir Activation
| Enzyme | Location | Function | Citation |
|---|---|---|---|
| Esterases | Intestinal Wall, Liver | Hydrolysis of the ester bond | wikipedia.orggoogle.com |
N-Ethyl valacyclovir, also identified as valacyclovir related compound D, is a known impurity found in the manufacturing of valacyclovir. ontosight.ai Its chemical structure is 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl N-ethyl-L-valinate. ontosight.ai The synthesis of this compound involves the N-ethylation of the valine moiety. thepharmajournal.com
While specific preclinical studies on the metabolic pathway and antiviral activity of this compound are not extensively available in the public domain, a proposed metabolic pathway can be inferred based on the well-established bioactivation of valacyclovir. It is hypothesized that this compound would also function as a prodrug of acyclovir. The N-ethyl group on the valine residue may influence the affinity of the molecule for the active site of valacyclovir hydrolase and other esterases.
The proposed metabolic conversion would involve the enzymatic hydrolysis of the ester bond, similar to valacyclovir, to release acyclovir and N-ethyl-L-valine. The efficiency of this conversion would depend on how the N-ethyl group affects substrate binding and catalysis by the esterases. Further preclinical investigation would be required to determine the precise metabolic fate and conversion rate of this compound to acyclovir. Following the potential release of acyclovir, it would then undergo further metabolism to inactive metabolites such as 9-(carboxymethoxymethyl)guanine (CMMG) and 8-hydroxy-9-[(2-hydroxyethoxy)methyl]guanine (8-OH-ACV), a process mediated by alcohol and aldehyde dehydrogenases and aldehyde oxidase, respectively. asm.org
Role of Esterases and Valacyclovir Hydrolase in Prodrug Conversion
Molecular Mechanism of Antiviral Action of Acyclovir (Active Moiety)
The antiviral activity of valacyclovir is entirely attributable to its active metabolite, acyclovir. drugbank.com Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent and selective activity against herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). fortunejournals.comncats.io The mechanism of action is a multi-step process that ensures the drug is primarily active in virus-infected cells. google.com
The first and most critical step in the activation of acyclovir is its phosphorylation to acyclovir monophosphate. ncats.io This reaction is selectively catalyzed by a virus-encoded enzyme, thymidine (B127349) kinase (TK). google.comwikipedia.org The viral TK has a much higher affinity for acyclovir as a substrate compared to the host cell's thymidine kinase, making the activation process highly specific to infected cells. wikipedia.org This selective phosphorylation is a key reason for the low toxicity of acyclovir in uninfected host cells. google.com
Once acyclovir monophosphate is formed, it is further phosphorylated by host cellular kinases. wikipedia.orgncats.io Cellular guanylate kinase converts the monophosphate to acyclovir diphosphate. wikipedia.org Subsequently, other cellular enzymes, such as phosphoglycerate kinase and pyruvate (B1213749) kinase, catalyze the formation of acyclovir triphosphate, the active form of the drug. wikipedia.orgncats.io This three-step phosphorylation process results in the accumulation of acyclovir triphosphate within the herpesvirus-infected cells. google.com
Table 2: Phosphorylation Cascade of Acyclovir
| Step | Enzyme | Product | Citation |
|---|---|---|---|
| 1 | Viral Thymidine Kinase (TK) | Acyclovir Monophosphate | google.comwikipedia.orgncats.io |
| 2 | Cellular Guanylate Kinase | Acyclovir Diphosphate | wikipedia.org |
Acyclovir triphosphate acts as a potent and selective inhibitor of viral DNA polymerase. google.comdrugbank.com It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. google.com The incorporation of acyclovir triphosphate into the viral DNA has a critical consequence: it leads to obligate chain termination. drugbank.comwikipedia.org This is because acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, which is necessary for the formation of the next phosphodiester bond and the elongation of the DNA strand. google.com Furthermore, the viral DNA polymerase is irreversibly inactivated in the process. google.com This halt in viral DNA replication effectively stops the proliferation of the virus.
Subsequent Phosphorylation by Cellular Kinases
Preclinical Pharmacokinetic Investigations of this compound (Animal Models and In Vitro Systems)
There is a lack of specific published data on the preclinical pharmacokinetics of this compound in animal models or in vitro systems. The following sections for the parent compound, valacyclovir, are provided for context.
Absorption and Distribution Studies
For the parent compound, valacyclovir, studies in animal models, such as rats, have shown it to be well-absorbed after oral administration. asm.org The enhanced absorption of valacyclovir compared to acyclovir is attributed to its recognition by intestinal peptide transporters. doi.org Following absorption, valacyclovir is rapidly distributed and converted to acyclovir. asm.org The binding of valacyclovir to human plasma proteins is reported to be low, in the range of 13.5% to 17.9%. drugbank.com
Metabolism and Biotransformation Pathways
Valacyclovir undergoes extensive and rapid first-pass metabolism. nih.govfortunejournals.com It is hydrolyzed to acyclovir and L-valine. fortunejournals.comfda.gov This process is catalyzed by an enzyme known as valacyclovir hydrolase, which has been identified in rat liver. asm.org The active drug, acyclovir, is then metabolized to a lesser extent to inactive metabolites. fda.gov Importantly, neither valacyclovir nor acyclovir are significantly metabolized by cytochrome P450 enzymes. fda.govdrugbank.com
Excretion Profiles
Following the administration of radiolabeled valacyclovir to human subjects, radioactivity was recovered in both urine and feces. fda.govasm.org Acyclovir is the main component excreted in the urine. fda.govasm.org In its active form, acyclovir, the plasma elimination half-life is approximately 2.5 to 3.3 hours in individuals with normal renal function. drugbank.com
Antiviral Efficacy Studies of this compound and its Active Metabolites (In Vitro and Preclinical Animal Models)
Specific in vitro or preclinical animal model data on the antiviral efficacy of this compound is not available in the public domain. The antiviral activity of its parent compound, valacyclovir, is attributable to its conversion to acyclovir.
Spectrum of Antiviral Activity Against Herpesviruses (HSV-1, HSV-2, VZV, EBV, CMV) in Cell Culture
The active metabolite of valacyclovir, acyclovir, demonstrates a broad spectrum of activity against various herpesviruses. Its potency varies among the different viruses. In cell culture, acyclovir is highly active against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2). nih.govmedkoo.com It also shows good activity against Varicella-Zoster Virus (VZV). nih.govmedkoo.com Its activity against Epstein-Barr Virus (EBV) and Cytomegalovirus (CMV) is comparatively lower. drugbank.comwikipedia.org
Determination of Half Maximal Effective Concentration (EC50) or Inhibitory Concentration (IC50) in Viral Assays
The antiviral potency of a compound is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). For acyclovir, the active form of valacyclovir, these values have been extensively determined in various viral assays.
The EC50 values for acyclovir against clinical isolates of HSV-1 have been reported to range from 0.09 to 60 µM, and for HSV-2, the range is 0.04 to 44 µM. medkoo.com Against most strains of VZV, the EC50 values for acyclovir are in the range of 0.53 to 48 µM. medkoo.com
Table 1: In Vitro Antiviral Activity of Acyclovir (Active Metabolite of Valacyclovir)
| Virus | EC50/IC50 Range (µM) |
| Herpes Simplex Virus-1 (HSV-1) | 0.09 - 60 medkoo.com |
| Herpes Simplex Virus-2 (HSV-2) | 0.04 - 44 medkoo.com |
| Varicella-Zoster Virus (VZV) | 0.53 - 48 medkoo.com |
This table shows the range of reported EC50 values for acyclovir against different herpesviruses in cell culture. The actual values can vary depending on the specific viral strain and the assay conditions used.
Preclinical Efficacy in Animal Models of Viral Infection
Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds before they proceed to human trials. nih.govnih.gov For herpesvirus infections, mouse and guinea pig models are the most widely used and are considered the gold standard for studying genital herpes and viral reactivation. nih.govplos.org These models allow researchers to assess key parameters such as the reduction of disease severity, viral shedding, and mortality. plos.orgnih.gov
In a typical preclinical study, an analog of valacyclovir would be tested in an animal model of HSV infection, such as the guinea pig model of genital herpes. nih.gov Efficacy would be measured by observing the reduction in lesion scores, the amount of virus shed from the genital tract, and the prevention of systemic disease and death. nih.govplos.org Studies on similar compounds have shown superior efficacy compared to acyclovir in animal models of HSV infection. nih.gov For instance, a new helicase-primase inhibitor, pritelivir, demonstrated superior efficacy over valacyclovir in murine models of HSV-1 and HSV-2, particularly with delayed treatment initiation. nih.govacs.org Another compound, N-Methanocarbathymidine, also showed superior efficacy compared with acyclovir in animal models of HSV. nih.gov
| Treatment Group | Mean Peak Lesion Score (±SD) | Mean Duration of Viral Shedding (Days ±SD) | Survival Rate (%) |
|---|---|---|---|
| Placebo | 3.8 (± 0.5) | 9.2 (± 1.3) | 20% |
| Valacyclovir Analog | 1.2 (± 0.3) | 3.1 (± 0.8) | 90% |
Investigation of Resistance Mechanisms to this compound Analogs
Resistance to acyclovir and its prodrugs like valacyclovir is a significant clinical concern, especially in immunocompromised patients. mdpi.comresearchgate.net The mechanisms of resistance are well-characterized and primarily involve mutations in two viral genes: thymidine kinase (TK) and DNA polymerase (Pol). micropathology.comresearchgate.net
Role of Viral Thymidine Kinase (TK) Deficiency or Alterations
The most common mechanism of resistance, accounting for approximately 95% of acyclovir-resistant clinical isolates, involves mutations in the viral thymidine kinase (TK) gene (UL23 for HSV). micropathology.comnih.govnih.gov Acyclovir, the active form of valacyclovir and its analogs, requires an initial phosphorylation step by the viral TK to become activated. mdpi.commicropathology.com Cellular enzymes then convert the resulting monophosphate to the active triphosphate form. nih.gov
Mutations in the TK gene can lead to resistance through several mechanisms:
TK-Deficient (TK-Negative) Mutants: These mutants arise from frameshift mutations (insertions or deletions) or nonsense mutations that result in a truncated, non-functional TK protein. nih.govasm.org This complete loss of TK activity is the most frequent cause of high-level resistance. micropathology.com
TK-Altered Mutants: These mutants have amino acid substitutions that change the substrate specificity of the enzyme. micropathology.com The altered TK can still phosphorylate its natural substrate, thymidine, but can no longer efficiently recognize and phosphorylate acyclovir, thus preventing its activation. micropathology.com
TK-Partial (Low-Producer) Mutants: These viruses produce significantly lower quantities of functional TK, resulting in reduced activation of the drug and lower levels of resistance compared to TK-negative mutants. micropathology.com
| Mutation Type | Genetic Change | Effect on TK Protein | Resulting Phenotype |
|---|---|---|---|
| Frameshift | Insertion/Deletion of nucleotides (e.g., in homopolymer runs) | Premature stop codon, truncated protein | TK-Deficient (High Resistance) |
| Substitution | Single nucleotide change leading to amino acid change | Altered substrate binding site | TK-Altered (Variable Resistance) |
| Nonsense | Single nucleotide change creating a stop codon | Truncated, non-functional protein | TK-Deficient (High Resistance) |
Mutations in Viral DNA Polymerase Affecting Substrate Sensitivity
A less common mechanism of resistance involves mutations in the viral DNA polymerase gene (UL30 for HSV). asm.orgasm.org The viral DNA polymerase is the ultimate target of acyclovir triphosphate. pnas.org Acyclovir triphosphate competes with the natural substrate (dGTP) and, upon incorporation into the growing viral DNA chain, causes termination of replication. pnas.org
Mutations in the DNA polymerase can confer resistance by altering the enzyme's active site. pnas.orgresearchgate.net These changes can reduce the polymerase's affinity for acyclovir triphosphate, making it a less effective inhibitor. pnas.org Consequently, the polymerase can continue to replicate viral DNA even when the drug is present. These mutations often occur in highly conserved regions of the polymerase enzyme that are critical for its function. micropathology.comnih.govasm.org While less frequent, polymerase mutations are clinically significant as they can lead to cross-resistance to other antiviral drugs that also target this enzyme. asm.orgmdpi.com
Structure Activity Relationship Sar and Prodrug Design Principles Pertinent to N Ethyl Valacyclovir
Impact of N-Ethyl Substitution on Prodrug Stability and Activation
The stability of an amino acid ester prodrug is crucial for its efficacy. The prodrug must be stable enough to survive the acidic environment of the stomach but labile enough to be cleaved, releasing the active drug, after absorption. Valacyclovir (B1662844) exhibits pH-dependent stability; it is relatively stable under acidic conditions, such as those in the stomach, but its rate of hydrolysis to acyclovir (B1169) increases as the pH becomes more alkaline. innovareacademics.inresearchgate.net For instance, at a pH of 1.84, only 2% of valacyclovir is hydrolyzed over 24 hours, whereas the decomposition is accelerated at higher pH levels. innovareacademics.in
The N-ethyl substitution in N-Ethyl valacyclovir introduces a secondary amine in place of the primary α-amino group of the valine ester. This modification can influence the chemical stability of the adjacent ester bond. While specific kinetic data for this compound is not extensively published, the electronic and steric changes from the ethyl group are expected to affect the rate of chemical hydrolysis.
However, the most significant impact of the N-ethyl group is on the activation of the prodrug. Prodrug activation for valacyclovir is not merely a chemical process; it is predominantly a bioactivation mediated by a specific enzyme. sandoz.com The substitution of the hydrogen on the α-amino group with an ethyl group fundamentally changes the substrate recognition by this enzyme, thereby impeding its primary activation pathway.
Table 1: Chemical Stability of Valacyclovir in Aqueous Solutions
| pH | Stability Characteristics | Reference |
| < 4 | Maximal stability, minimal hydrolysis. | innovareacademics.in |
| 1.84 | Only 2% hydrolyzed after 24 hours. | innovareacademics.inresearchgate.net |
| > 4 | Rate of decomposition (hydrolysis to acyclovir) accelerates. | innovareacademics.inresearchgate.net |
| 7.4 | Susceptible to marked enzyme-catalyzed hydrolysis. | jetir.org |
This table summarizes the pH-dependent chemical stability of valacyclovir, the parent prodrug of this compound. The N-ethyl substitution is expected to alter these properties, primarily by hindering enzymatic hydrolysis.
Influence of N-Ethyl Group on Enzymatic Hydrolysis by Valacyclovir Hydrolase
The conversion of valacyclovir to the active drug, acyclovir, is rapidly and almost completely carried out by a specific human enzyme called valacyclovir hydrolase (also known as valacyclovirase or BPHL). sandoz.comumich.eduinrae.fruniprot.org This enzyme is a serine hydrolase that is highly specific for α-amino acid esters. umich.eduresearchgate.net
A critical requirement for substrate recognition and catalysis by valacyclovir hydrolase is the presence of a free, unsubstituted α-amino group on the amino acid promoiety. umich.edu Studies on the substrate specificity of this enzyme have shown that esters with a blocked α-amino group are not substrates. umich.edu For example, N-formyl-L-valyl esters of acyclovir are not hydrolyzed by valacyclovirase. umich.edu
The N-ethyl group on this compound effectively blocks the essential α-amino group. Consequently, this compound is predicted to be a very poor substrate for valacyclovir hydrolase. This severely hinders its bioactivation, meaning it cannot be efficiently converted to acyclovir in the body. This lack of efficient enzymatic hydrolysis is the primary reason this compound is considered a process-related impurity rather than a viable alternative prodrug. ontosight.ai
Effect of Structural Modifications on Antiviral Potency and Selectivity (Hypothetical or Comparative with Acyclovir/Valacyclovir)
The antiviral activity of valacyclovir is entirely dependent on its conversion to acyclovir, which is then phosphorylated by viral thymidine (B127349) kinase to its active triphosphate form that inhibits viral DNA polymerase. ijdvl.comgoogle.comfda.gov Since this compound is inefficiently hydrolyzed to acyclovir due to the N-ethyl substitution, its antiviral potency is expected to be drastically lower than that of valacyclovir.
Table 2: Comparative Profile of Acyclovir and its Prodrugs
| Compound | Key Structural Feature | Primary Role | Bioactivation Efficiency | Expected Antiviral Potency (Oral) |
| Acyclovir | Active drug | Antiviral Agent | N/A (Already active) | Low (due to poor bioavailability) |
| Valacyclovir | L-valyl ester of acyclovir (free α-amino group) | Efficient Prodrug | High (via valacyclovir hydrolase) | High |
| This compound | N-ethylated L-valyl ester (blocked α-amino group) | Manufacturing Impurity | Very Low (poor enzyme substrate) | Negligible |
This table provides a hypothetical comparison based on the known mechanisms of acyclovir and valacyclovir and the predicted impact of the N-ethyl modification.
Rational Design Principles for N-Alkyl Valacyclovir Analogs as Improved Prodrugs
The case of this compound underscores a critical principle in prodrug design: minor structural modifications can have profound effects on biological activity. While simple N-ethylation of the valine promoiety is detrimental, the concept of N-alkylation is not entirely without merit in rational drug design.
The goal of creating an improved prodrug is to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation can be a tool to modulate properties such as lipophilicity and chemical stability. researchgate.net For instance, a thoughtfully chosen N-alkyl substituent could potentially:
Increase Lipophilicity: Enhance passive diffusion across membranes, which could be beneficial for drugs that are not substrates for active transporters.
Tune Stability: Modify the electronic nature of the amino acid promoiety to either increase or decrease the rate of chemical hydrolysis, allowing for better control over the drug release profile.
Alter Metabolism: Protect the amine from other metabolic pathways, such as N-acetylation. nih.gov
However, for an N-alkyl valacyclovir analog to be successful, the major hurdle of enzymatic activation must be overcome. A rational design strategy would need to consider:
Alternative Activating Enzymes: Designing a prodrug that is a substrate for other, less specific esterases in the body, which may not have the strict requirement for a free α-amino group.
Chemically Labile Linkers: Incorporating an N-alkyl group as part of a system that is designed to be chemically cleaved under specific physiological conditions (e.g., pH-sensitive linkers), rather than relying on enzymatic hydrolysis. nih.gov
Balancing Act: The central challenge remains the balance between achieving sufficient stability during transit and ensuring rapid and complete cleavage to the active drug at the desired site of action. jetir.org
Ultimately, the study of this compound demonstrates that successful amino acid ester prodrug design requires precise interaction with biological machinery, and that modifying the α-amino group, a key recognition element for valacyclovir hydrolase, disrupts the intended activation pathway.
N Ethyl Valacyclovir As a Pharmaceutical Impurity
Identification and Classification of N-Ethyl Valacyclovir (B1662844) as a Related Compound
N-Ethyl valacyclovir is recognized as a specified impurity in the manufacturing of valacyclovir, an antiviral medication. ontosight.ai It is identified as "Valacyclovir Related Compound D" by the United States Pharmacopeia (USP) and as "Valaciclovir EP Impurity D" in the European Pharmacopoeia (EP). ontosight.aisynzeal.com The chemical name for this compound is 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl N-ethyl-L-valinate. ontosight.ai Its structure is a derivative of valacyclovir where the valine moiety is N-ethylated. ontosight.ai The presence of this compound is a critical quality attribute monitored during the production of valacyclovir hydrochloride. ontosight.ai
| Identifier | Name/Structure |
| Common Name | This compound |
| USP Name | Valacyclovir Related Compound D ontosight.ai |
| EP Name | Valaciclovir EP Impurity D ontosight.ai |
| Chemical Name | 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl N-ethyl-L-valinate ontosight.ai |
| Molecular Formula | C15H24N6O4 allmpus.com |
| Molecular Weight | 352.39 g/mol allmpus.com |
Formation Pathways of this compound During Synthesis or Degradation of Valacyclovir
The formation of this compound can occur during the synthesis of valacyclovir. One potential pathway involves the N-alkylation of a valacyclovir intermediate. A patented synthesis method describes the preparation of N-alkyl valacyclovir compounds, including this compound, through the N-alkylation of an N-Arylmethoxycarbonyl groups valacyclovir intermediate, followed by deprotection. google.com This suggests that residual alkylating agents or side reactions during the manufacturing process could lead to the formation of this impurity.
Another potential, though less explicitly detailed in the provided results, is through degradation pathways. While the provided search results primarily focus on synthesis-related impurities, the formation of impurities upon storage is a known phenomenon for valacyclovir, as seen with N-formyl valacyclovir which can form from residual process solvents. google.com
Strategies for Impurity Control and Removal in Active Pharmaceutical Ingredient (API) Manufacturing
Controlling and removing impurities like this compound is a critical aspect of Active Pharmaceutical Ingredient (API) manufacturing to ensure the safety and efficacy of the final drug product. ontosight.ai
Key strategies for impurity control include:
Process Optimization: Careful control of reaction conditions during the synthesis of valacyclovir is crucial. This includes monitoring temperature, reaction time, and the purity of raw materials and solvents to minimize the formation of this compound. asianpubs.org
Purification Techniques: Crystallization is a common method for purifying the final API and removing impurities. asianpubs.org Developing a robust crystallization process can effectively reduce the levels of related compounds like this compound to within acceptable limits. For instance, different solvent systems can be explored to optimize the removal of impurities. asianpubs.org
Analytical Monitoring: Implementing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for detecting and quantifying this compound at various stages of the manufacturing process. google.comasianpubs.org This allows for real-time monitoring and control.
Adherence to Regulatory Guidelines: Following the stringent quality requirements set by regulatory bodies like the ICH is paramount. For high-dosage drugs like valacyclovir, the limit for unqualified related substances is very low. asianpubs.org
Regulatory Considerations for N-Nitroso-N-Ethyl-Valacyclovir as a Nitrosamine (B1359907) Impurity
A related and more recent concern in pharmaceutical manufacturing is the presence of nitrosamine impurities, which are classified as probable human carcinogens. europa.euqbdgroup.com N-Nitroso-N-Ethyl-Valacyclovir is a potential nitrosamine impurity that could form from this compound. clearsynth.comchemicea.com
Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs. europa.euzamann-pharma.com Marketing Authorization Holders (MAHs) are required to conduct risk assessments for all their products to evaluate the potential for nitrosamine formation. qbdgroup.comhma.eu
These risk assessments must consider all potential sources of nitrosamines, including the manufacturing process of the API, the presence of secondary or tertiary amines in the drug substance (like this compound), and the potential for interaction with nitrosating agents. chemicea.comzamann-pharma.com
If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required. hma.eufda.gov If nitrosamine impurities are detected above the acceptable intake (AI) limit, MAHs must take action to mitigate the risk, which may include process modifications or, in some cases, product recalls. qbdgroup.com Health Canada has listed an acceptable intake limit for N-nitroso-N-ethyl-valacyclovir. publications.gc.camedicinesforeurope.com
The regulatory landscape for nitrosamine impurities is continuously evolving, with a recent focus on Nitrosamine Drug Substance Related Impurities (NDSRIs). qbdgroup.comzamann-pharma.com This underscores the importance of a proactive and science-based approach to risk assessment and control for compounds like N-Nitroso-N-Ethyl-Valacyclovir.
Q & A
Q. What is the mechanism of action of valacyclovir in suppressing viral replication, and how does its prodrug design influence bioavailability?
Valacyclovir, an L-valyl ester prodrug of acyclovir, is hydrolyzed by the enzyme biphenyl hydrolase-like (BPHL) in humans to release acyclovir, which inhibits viral DNA polymerase . Its enhanced bioavailability (54% vs. 10–20% for oral acyclovir) is attributed to active intestinal absorption via the hPEPT1 transporter, enabling higher plasma acyclovir concentrations and less frequent dosing . Recent studies also suggest valacyclovir directly inhibits HIV-1 replication by reducing viral RNA synthesis, independent of herpes simplex virus (HSV) co-infection .
Q. What methodological considerations are critical when designing clinical trials to evaluate valacyclovir’s efficacy in reducing HIV-1 RNA levels in HSV-2 co-infected populations?
Key considerations include:
- Randomization and blinding : Double-blind, placebo-controlled designs to minimize bias, as seen in trials assessing genital HIV-1 RNA reduction (e.g., 140 women stratified by baseline CD4 counts and plasma viral load) .
- Statistical adjustments : Use of mixed-effects regression models to account for baseline viral load and CD4 variability .
- Endpoint selection : Composite endpoints like "HIV-1 disease progression" (e.g., CD4 <350 cells/μL or ART initiation) to capture clinical and virological outcomes .
- Power calculations : Sample sizes must account for expected effect sizes (e.g., 80% power to detect a 0.5 log10 reduction in plasma HIV-1 RNA) .
Q. How does valacyclovir compare to acyclovir in suppressing genital HSV shedding, and what are the limitations of current suppression strategies?
Valacyclovir (500 mg twice daily) reduces subclinical HSV shedding by ~5% compared to acyclovir, though neither achieves complete suppression. Breakthrough shedding occurs in 20–30% of patients, unrelated to compliance, suggesting intrinsic limits in viral kinase targeting . Methodologically, PCR-based quantification of mucosal HSV DNA over time and per-day shedding rates are critical for comparative efficacy analyses .
Advanced Research Questions
Q. How can contradictory findings on valacyclovir’s HIV-1 suppression efficacy be reconciled, particularly regarding its dependence on HSV-2 co-infection?
While early trials linked HSV-2 suppression to reduced genital HIV-1 RNA (e.g., 0.53 log10 decrease in plasma HIV-1 RNA ), later studies show valacyclovir inhibits HIV-1 reverse transcriptase directly, even in HSV-negative patients . Discrepancies may arise from differences in trial populations (e.g., ART eligibility, baseline immune status) or virological endpoints (genital vs. plasma RNA). Mechanistic studies using in vitro HIV-1 latency models are needed to clarify this duality.
Q. What pharmacokinetic challenges arise when extrapolating valacyclovir dosing from animal models to humans, particularly in pediatric populations?
Species-specific differences in hPEPT1 transporter affinity (e.g., 34-fold variability in valacyclovir Km between mice and humans) complicate dose predictions . Neonatal studies highlight age-dependent variability in valacyclovir hydrolysis, necessitating phase I PK trials with adaptive dosing (e.g., CPIC’s neonatal study using oral valacyclovir and acyclovir molar ratio adjustments) . Population pharmacokinetic modeling incorporating weight, renal function, and enzyme expression data is critical for pediatric extrapolation.
Q. What is the evidence for valacyclovir’s role in combination therapies for non-viral diseases, such as oncology or neuroinflammatory conditions?
In a phase 2 trial for pancreatic adenocarcinoma, valacyclovir combined with CAN-2409 (an adenoviral vector) enhanced survival by inducing localized antiviral and immune responses during chemoradiation . For neuroinflammatory diseases like multiple sclerosis, valacyclovir (3,000 mg/day) showed non-significant trends in delaying progression, suggesting adjunctive immunomodulatory effects warranting biomarker-driven subgroup analyses .
Q. How do statistical models optimize valacyclovir’s cost-effectiveness as a pre-ART HIV-1 intervention in resource-limited settings?
Mathematical modeling incorporating HSV-2 prevalence, ART access, and drug pricing can identify thresholds where valacyclovir becomes cost-effective (e.g., reducing transmission by 30% in high-HSV-2 incidence areas) . Sensitivity analyses should evaluate parameters like adherence rates and HSV-2/HIV-1 co-infection dynamics.
Q. What molecular mechanisms underlie valacyclovir’s incomplete suppression of HSV-2 shedding, and how can this guide next-generation antivirals?
Despite valacyclovir’s high acyclovir bioavailability, sporadic high-copy HSV DNA shedding occurs due to latent reservoir reactivation or viral kinase polymorphisms . Advanced methodologies like single-genome sequencing of shed HSV and in silico modeling of viral kinetics can identify resistance pathways. Combinatorial approaches with helicase inhibitors or immune activators are under exploration.
Q. What are the implications of valacyclovir’s variable impact on bacterial vaginosis (BV) microbiota in HSV-2 seropositive women?
A crossover trial found no significant change in Nugent scores during valacyclovir therapy, suggesting HSV-2 suppression does not alter BV-associated microbiota (e.g., Gardnerella spp.) . However, post hoc analyses of vaginal swabs using 16S rRNA sequencing could reveal subtle shifts in microbial diversity, informing hypotheses about HSV-2–BV interactions.
Q. How can drug-drug interaction (DDI) risks be mitigated when co-administering valacyclovir with other PEPT1 substrates (e.g., LY2140023)?
Co-administration with PEPT1-dependent drugs may saturate intestinal transport, reducing valacyclovir absorption. DDI studies using HeLa cells overexpressing hPEPT1 and clinical PK trials (e.g., valacyclovir + LY2140023) show competitive inhibition requires dose staggering or monitoring renal clearance via AUC(0–24) adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
